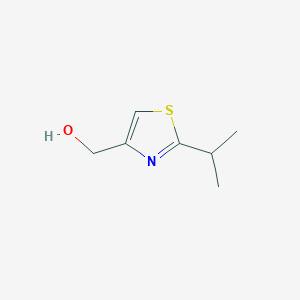

4-(羟甲基)-2-异丙基噻唑

描述

4-(Hydroxymethyl)-2-isopropylthiazole (HMIT) is an organic compound belonging to the class of thiazoles, which are heterocyclic organic compounds containing sulfur and nitrogen atoms. HMIT is used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.

科学研究应用

Green Chemistry

- Field : Green Chemistry

- Application Summary : The compound is similar to glycerol carbonate (glycerine carbonate or 4-hydroxymethyl-2-oxo-1,3-dioxolane), which is a versatile building block in green chemistry .

- Methods of Application : Various synthesis pathways have been identified for glycerol carbonate, some of which are promising and on the verge of being applied at an industrial scale .

- Results : The wide reactivity of glycerol carbonate due to the presence of both a hydroxyl group and a 2-oxo-1,3-dioxolane group has initiated some emerging applications in various domains from solvents to polymers .

Thermo-Oxidative Degradation Process

- Field : Thermo-Oxidative Degradation Process

- Application Summary : The compound is used in a case study of [4- (Hydroxymethyl)phenoxymethyl] polystyrene resin, monitored by thermal analysis (TGA-DTG-DTA) techniques .

- Methods of Application : The study examined the possibilities and limitations of model-free and model-based methods related to decrypting the kinetic complexity of multi-step thermo-oxidative degradation processes .

- Results : It was found that isoconversional methods could successfully determine the correct number of process stages and presence of multiple reactions based on derived Ea (α) profiles .

Pharmacological Effects

- Field : Pharmacology

- Application Summary : Hydroxymethyl derivatives, like the one , can influence the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin .

- Methods of Application : The application of hydroxymethyl derivatives is discussed in relation to their influence on the pharmacological effects of various compounds .

- Results : The results of this application are not specified in the source .

Antimicrobial Activity

- Field : Microbiology

- Application Summary : The compound could potentially be used in the synthesis of antimicrobial agents. A similar compound, p-hydroxymethyl benzoate, has been used to modify aminated chitosan, resulting in enhanced antimicrobial activity .

- Methods of Application : The compound is reacted with aminated chitosan via the original and the introduced amino groups .

- Results : The modified aminated chitosan showed a higher inhibitory effect against a wide variety of microorganisms, including fungi, gram-positive bacteria, and gram-negative bacteria .

Drug Enhancement

- Field : Pharmacology

- Application Summary : Hydroxymethylation, the introduction of the hydroxymethyl group, can lead to physical-chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs .

- Methods of Application : The hydroxymethyl group can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents .

- Results : The hydroxymethyl derivative can result in more active compounds than the parent drug as well as increase the water solubility of poorly soluble drugs .

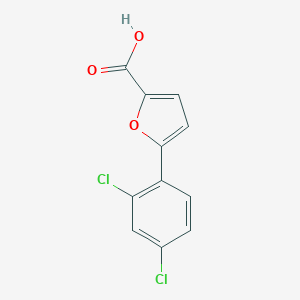

Dehydration of Reducing Sugars

- Field : Organic Chemistry

- Application Summary : Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars .

- Methods of Application : The compound is highly soluble in both water and organic solvents .

- Results : The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

属性

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSAHDPLRNPPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441331 | |

| Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-2-isopropylthiazole | |

CAS RN |

133047-45-7 | |

| Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

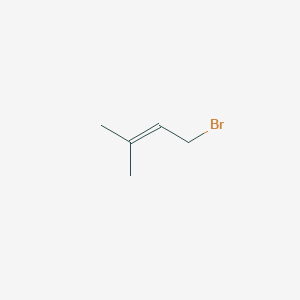

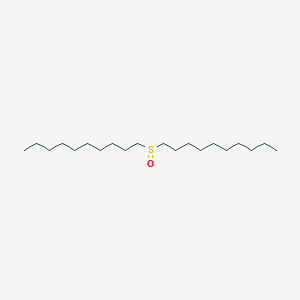

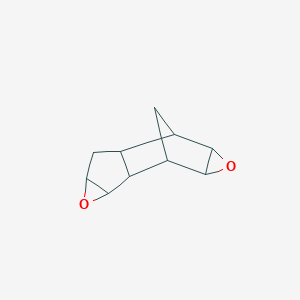

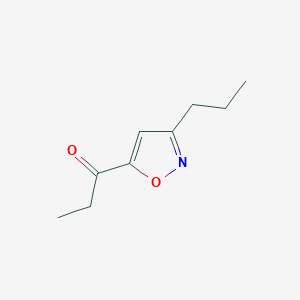

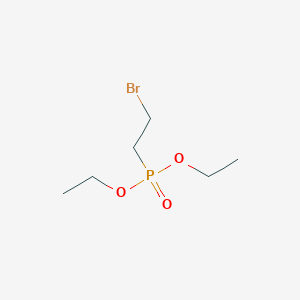

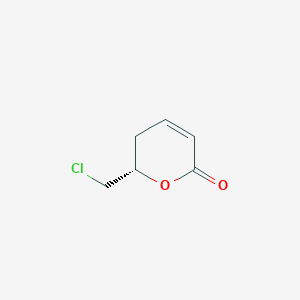

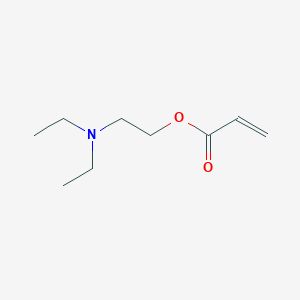

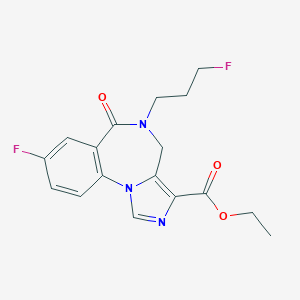

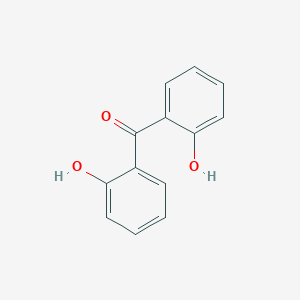

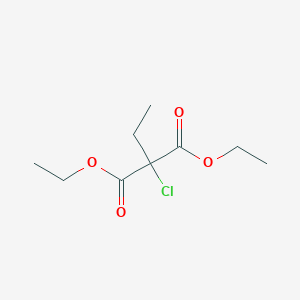

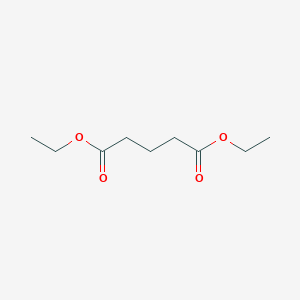

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。